4-Amino-4-methylpentanoic acid hydrochloride
Overview
Description
4-Amino-4-methylpentanoic acid hydrochloride is a derivative of amino acids, which are fundamental building blocks of proteins. While the provided papers do not directly discuss 4-Amino-4-methylpentanoic acid hydrochloride, they do provide insights into similar compounds and their synthesis. For instance, the synthesis of related amino acids with hydroxy and amino groups in specific positions on the carbon chain is described, which can be relevant to understanding the synthesis and properties of 4-Amino-4-methylpentanoic acid hydrochloride .
Synthesis Analysis
The synthesis of amino acids similar to 4-Amino-4-methylpentanoic acid hydrochloride involves stereoselective methods. For example, the stereoselective synthesis of threo-3-hydro
Mechanism of Action
Target of Action
4-Amino-4-methylpentanoic acid hydrochloride, also known as Bestatin hydrochloride, is a potent and specific inhibitor of aminopeptidases . It inhibits a variety of aminopeptidases, including aminopeptidase B, leucyl aminopeptidase, and cytosol nonspecific dipeptidase . These enzymes play crucial roles in protein degradation and peptide processing.
Mode of Action
As an aminopeptidase inhibitor, 4-Amino-4-methylpentanoic acid hydrochloride binds to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of proteins and peptides . This inhibition can affect various biological processes, including peptide hormone and cytokine processing, antigen presentation, and protein turnover.
Biochemical Pathways
The inhibition of aminopeptidases by 4-Amino-4-methylpentanoic acid hydrochloride can affect multiple biochemical pathways. For instance, it can impact the processing and maturation of peptide hormones and cytokines, which are involved in a wide range of physiological processes. Additionally, it can influence antigen presentation, a key process in the immune response .
Result of Action
The molecular and cellular effects of 4-Amino-4-methylpentanoic acid hydrochloride’s action depend on the specific aminopeptidases it inhibits and the biological processes these enzymes are involved in. For example, by inhibiting aminopeptidase B, it could potentially affect the processing of peptide hormones, leading to altered hormone activity .
properties
IUPAC Name |
4-amino-4-methylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,7)4-3-5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQJUGXHQBZAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30638052 | |
Record name | 4-Amino-4-methylpentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30638052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62000-69-5 | |
Record name | NSC127003 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-4-methylpentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30638052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-4-methylpentanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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